Kutkoside

Description

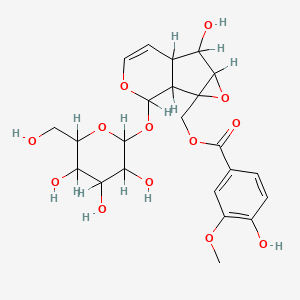

Structure

2D Structure

Properties

Molecular Formula |

C23H28O13 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)25)20(30)33-8-23-14-10(15(26)19(23)36-23)4-5-32-21(14)35-22-18(29)17(28)16(27)13(7-24)34-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3 |

InChI Key |

JANLDILJJLTVDB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)O |

Synonyms |

kutkoside |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Kutkoside: Chemical Structure, Properties, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Kutkoside, a prominent iridoid glycoside, is a key bioactive constituent of Picrorhiza kurroa Royle ex Benth, a perennial herb native to the Himalayan region.[1] Traditionally used in Ayurvedic medicine for various ailments, particularly liver disorders, P. kurroa and its active compounds like this compound are the subject of extensive scientific investigation for their therapeutic potential. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its hepatoprotective and anti-inflammatory mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as an iridoid glycoside. Its chemical structure is characterized by a catalpol core, which is an iridoid, attached to a β-D-glucopyranoside sugar moiety and a vanilloyl group. The presence of a reactive epoxide ring within the aglycone is believed to play a role in its biological interactions.[1]

Chemical Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-2-yl]methyl 4-hydroxy-3-methoxybenzoate | PubChem |

| CAS Number | 35988-27-3 | PubChem |

| Molecular Formula | C₂₃H₂₈O₁₃ | [1] |

| Molecular Weight | 512.50 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)O | PubChem |

| InChI Key | JANLDILJJLTVDB-NGOGGKKYSA-N | PubChem |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 208.63 °C | Biosynth |

| Solubility | "Picroliv," a mixture containing this compound, is reported to be soluble in acetone, ethanol, methanol, and water, and insoluble in hexane, benzene, and chloroform. | Google Patents |

| Appearance | "Picroliv" is described as a light yellowish-brown amorphous powder. | Google Patents |

Spectral Data

-

UV-Vis Spectroscopy: The UV absorption maximum for this compound has been reported at 290 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, picroside-I, shows characteristic peaks at 3437.88 cm⁻¹ (-OH), 2927.89 cm⁻¹ (C-H), and 1601.92 cm⁻¹ (C=C, aromatic). Similar functional groups are present in this compound.

-

¹H-NMR Spectroscopy: A study on the ¹H-NMR spectrum of this compound (referred to as compound B) showed a triplet at δ 2.60 (J = 8.2 Hz).

-

¹³C-NMR Spectroscopy: The following table summarizes the ¹³C-NMR spectral data for this compound (picroside-II).

| Position | Chemical Shift (δ ppm) |

| 1 | 93.69 |

| 3 | 141.03 |

| 4 | 101.56 |

| 5 | 37.72 |

| ... | ... |

Biological Activity and Signaling Pathways

This compound has demonstrated significant hepatoprotective and anti-inflammatory properties in numerous preclinical studies. These activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cellular protection.

Hepatoprotective Activity

This compound's protective effects on the liver are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to liver injury, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which contribute to hepatocellular damage. This compound is thought to interfere with this cascade, thereby reducing the inflammatory response and protecting liver cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also linked to the modulation of the NF-κB pathway. By inhibiting NF-κB activation, this compound can suppress the expression of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). These enzymes are responsible for the production of prostaglandins and nitric oxide, respectively, which are potent mediators of inflammation.

Experimental Protocols

Extraction and Isolation of this compound from Picrorhiza kurroa

The following protocol describes a general method for the extraction and isolation of this compound. Optimization of solvent ratios and volumes may be required based on the starting material.

Detailed Methodology:

-

Extraction: Dried and powdered rhizomes of P. kurroa are extracted with methanol. Sonication-assisted extraction for approximately 36 minutes has been shown to be an efficient method.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography (60-120 mesh).

-

Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled, concentrated, and may be further purified by recrystallization from a suitable solvent like methanol to obtain pure this compound.

Analytical Methods

Thin Layer Chromatography (TLC)

-

Stationary Phase: TLC precoated silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A common solvent system is ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v).

-

Detection: Densitometric evaluation is carried out at 265 nm.

-

Rf Value: The reported Rf value for this compound in this system is approximately 0.42 ± 0.03.

High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water.

-

Detection: UV detection at 266 nm.

-

Retention Time: The retention time for this compound (as Picroside II) has been reported to be between 6.0 and 6.2 minutes under specific conditions.

This compound, a key bioactive compound from Picrorhiza kurroa, exhibits significant therapeutic potential, particularly in the realms of hepatoprotection and anti-inflammatory action. Its mechanism of action, primarily through the modulation of the NF-κB signaling pathway, presents a compelling avenue for the development of novel therapeutics. This technical guide consolidates the current knowledge on the chemical structure, properties, and biological activities of this compound, providing a valuable resource for the scientific community to further explore and harness the potential of this promising natural product. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish its efficacy and safety in clinical settings.

References

A Comprehensive Technical Guide on the Mechanism of Action of Kutkoside in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kutkoside, an iridoid glycoside and a primary active constituent of Picrorhiza kurroa, has demonstrated significant hepatoprotective properties in numerous preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound on liver cells. The information presented herein is intended to support further research and drug development endeavors in the field of liver disease.

Core Mechanisms of Action

This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily centered around its antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities. These effects are mediated through the modulation of key signaling pathways within hepatocytes and other liver cell types.

Antioxidant Activity

Oxidative stress is a key contributor to liver damage in various pathologies. This compound mitigates oxidative stress through two primary mechanisms:

-

Direct Radical Scavenging: this compound can directly neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

-

Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to increase the activity of crucial antioxidant enzymes in liver tissue, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Anti-inflammatory Effects via NF-κB Pathway Modulation

Chronic inflammation is a hallmark of many liver diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[1] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By keeping NF-κB in its inactive state in the cytoplasm, this compound prevents the transcription of pro-inflammatory cytokines and mediators.[1]

Regulation of Apoptosis

Hepatocyte apoptosis is a significant contributor to liver injury. This compound modulates the intrinsic pathway of apoptosis by:

-

Altering the Bax/Bcl-2 Ratio: this compound has been observed to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c.[2]

-

Inhibiting Caspase Activation: By preventing the release of cytochrome c, this compound subsequently inhibits the activation of downstream caspases, such as caspase-3, which are the executioners of apoptosis.[2]

Anti-fibrotic Activity through TGF-β Signaling Inhibition

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major driver of hepatic fibrosis. While direct evidence for this compound is still emerging, extracts of Picrorhiza kurroa containing this compound are known to attenuate liver fibrosis, and this effect is linked to the inhibition of the TGF-β pathway.[3] This pathway's inhibition would lead to reduced activation of hepatic stellate cells, the primary collagen-producing cells in the liver.

Modulation of Lipid Metabolism

In the context of non-alcoholic fatty liver disease (NAFLD), the regulation of lipid metabolism is crucial. Picroside II, a structurally related compound also found in Picrorhiza kurroa, has been shown to attenuate fatty acid accumulation in HepG2 cells.[4] This is achieved by downregulating key genes involved in fatty acid uptake and synthesis, such as Fatty Acid Transporter Protein 5 (FATP5), Sterol Regulatory Element-Binding Protein-1 (SREBP-1), and Stearoyl-CoA Desaturase (SCD).[4] These findings suggest a likely similar mechanism for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the effects of Picrorhiza kurroa extracts, rich in this compound, on key markers of liver function and health.

Table 1: Effect on Liver Enzymes in Animal Models of Liver Injury

| Treatment Group | Dosing Regimen | ALT Level Reduction (%) | AST Level Reduction (%) | Reference |

| P. kurroa Extract | 400mg/kg in a rat model of NAFLD | Significant reduction compared to control | Significant reduction compared to control | [5] |

| Silymarin (Positive Control) | Standard dose in a rat model of NAFLD | Significant reduction compared to control | Significant reduction compared to control | [5] |

Table 2: Effect on Antioxidant Enzyme Activity in Liver Tissue

| Treatment Group | Experimental Model | SOD Activity | CAT Activity | GPx Activity | Reference |

| P. kurroa Extract | Antitubercular drug-induced hepatotoxicity in rats | Increased | Increased | Increased | [6] |

| Celecoxib and Lansoprazole | Epinephrine-induced stress in rats | Increased (29-44%) | Decreased (12-16%) | Decreased (5-9%) | [7] |

| Control | Healthy rats | Baseline | Baseline | Baseline | [8][9] |

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice

This model is widely used to study hepatoprotective agents against toxin-induced liver damage.

-

Animals: Male C57BL/6 mice (6-8 weeks old).

-

Induction of Injury: A single intraperitoneal (IP) injection of CCl4 (0.1 ml/kg body weight, diluted 1:99 in olive oil).[10]

-

Treatment: this compound (dissolved in a suitable vehicle, e.g., saline) is administered via intraperitoneal injection (e.g., 50 mg/kg body weight) 2 hours before the CCl4 injection.[10]

-

Endpoint Analysis (24 hours post-CCl4):

-

Serum Analysis: Blood is collected to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.

-

Histopathology: Livers are excised, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis and inflammatory cell infiltration.

-

Oxidative Stress Markers: Liver tissue homogenates are used to measure the activity of SOD, CAT, and GPx, as well as the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

-

In Vitro Hepatoprotection Assay using HepG2 Cells

This assay assesses the ability of this compound to protect hepatocytes from oxidative stress-induced cell death.

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[11]

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 30, 50 µM) for 24 hours.[11]

-

Induction of Oxidative Stress: After pre-treatment, cells are exposed to a cytotoxic concentration of hydrogen peroxide (H2O2) (e.g., 0.25 mM) for another 24 hours.[11]

-

Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.

-

Intracellular ROS Measurement: Intracellular ROS levels are measured using the DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay. The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to quantify the expression levels of key proteins in the apoptotic pathway.

-

Protein Extraction: HepG2 cells, following treatment as described above, are lysed using RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound's hepatoprotective mechanisms.

Caption: Inhibition of NF-κB signaling by this compound.

Caption: Regulation of apoptosis by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of Bax/Bcl-2 and caspases by probiotics during acetaminophen induced apoptosis in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual signaling pathways of TGF-β superfamily cytokines in hepatocytes: balancing liver homeostasis and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hepatoprotective Effect of Steroidal Glycosides From Dioscorea villosa on Hydrogen Peroxide-Induced Hepatotoxicity in HepG2 Cells [frontiersin.org]

The Biosynthesis of Kutkoside in Picrorhiza kurroa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrorhiza kurroa, a high-altitude medicinal herb native to the Himalayas, is a cornerstone of traditional Ayurvedic medicine, primarily valued for its hepatoprotective properties. The therapeutic efficacy of this plant is largely attributed to a group of C9 iridoid glycosides, with kutkoside and the related picrosides I and II being the most significant bioactive constituents. These compounds are major components of "kutkin" or "picroliv," a standardized extract of P. kurroa rhizomes.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that integrates several major metabolic pathways within the plant cell. It begins with primary metabolites and proceeds through the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway, the shikimate/phenylpropanoid pathway, and the iridoid pathway. The culmination of these pathways is the formation of the this compound molecule, which is characterized by an iridoid core (catalpol) esterified with a vanilloyl moiety.[3][4][5]

Formation of the Iridoid Scaffold (Catalpol)

The iridoid backbone of this compound is derived from the MEP pathway, which primarily occurs in the plastids. This pathway utilizes glyceraldehyde-3-phosphate and pyruvate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The key regulatory enzyme in this pathway is 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[4][5] IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the precursor for monoterpenoids, including the iridoids.

The conversion of GPP to the iridoid core involves a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization. While the precise enzymatic steps in P. kurroa are still under investigation, the general iridoid biosynthetic pathway is understood to proceed through intermediates such as geraniol, 10-hydroxygeraniol, and loganic acid, ultimately leading to the formation of catalpol.

Synthesis of the Vanilloyl Moiety

The vanilloyl group that esterifies the catalpol core is synthesized via the shikimate and phenylpropanoid pathways. This pathway begins with the aromatic amino acid phenylalanine.

The key enzymatic steps include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, a series of hydroxylation and methylation reactions, followed by chain shortening, leads to the formation of vanillic acid. Vanillic acid is then activated to vanilloyl-CoA, the substrate for the final acylation step.[6]

Final Assembly of this compound

The final step in this compound biosynthesis is the esterification of the catalpol backbone with the vanilloyl moiety. This reaction is catalyzed by an acyltransferase, which transfers the vanilloyl group from vanilloyl-CoA to a specific hydroxyl group on the catalpol molecule.[7][8][9] The biosynthesis of the closely related picroside II also involves the attachment of a vanilloyl group to catalpol, and it is likely that the same or a very similar acyltransferase is responsible for the formation of both compounds. In contrast, picroside I is formed by the attachment of a cinnamoyl group to catalpol.

dot

Caption: Overview of the this compound Biosynthesis Pathway.

Quantitative Data

The accumulation of this compound and related picrosides in P. kurroa is influenced by various factors, including the specific plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative data from published research.

Table 1: Content of this compound and Picroside I in Picrorhiza kurroa

| Plant Material | This compound Content (% w/w) | Picroside I Content (% w/w) | Analytical Method | Reference |

| Rhizomes | 4.44 | 3.66 | HPTLC | [10][11] |

| Kutki Extract | 2.18 | 1.90 | TLC | [12] |

Table 2: Gene Expression Analysis in Picrorhiza kurroa

| Gene | Pathway | Relative Expression Change | Experimental Condition | Reference |

| HMGR | MVA | Upregulated | Direct shoot regeneration | [13] |

| PMK | MVA | Upregulated | Direct shoot regeneration | [13] |

| DXPS | MEP | Upregulated | Direct shoot regeneration | [13] |

| G10H | Iridoid | Upregulated | Direct shoot regeneration | [13] |

| PAL | Phenylpropanoid | Upregulated | Direct shoot regeneration | [13] |

| GS | Iridoid | Upregulated | Direct shoot regeneration | [13] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound biosynthesis.

Quantification of this compound and Picroside I by HPTLC

This method allows for the simultaneous quantification of this compound and picroside I in plant extracts.

-

Sample Preparation:

-

Extract dried and powdered P. kurroa rhizomes with methanol.

-

Concentrate the extract under reduced pressure.

-

Dissolve the residue in a known volume of methanol.

-

-

Chromatography:

-

Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

-

Mobile Phase: Ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v).[12]

-

Application: Apply standard solutions of this compound and picroside I, alongside the sample extracts, as bands on the TLC plate.

-

Development: Develop the plate in a saturated chromatographic chamber.

-

Detection: Densitometric evaluation at 265 nm.[12]

-

-

Quantification:

-

Generate calibration curves for standard this compound and picroside I.

-

Calculate the content of each analyte in the sample extracts based on the peak areas.

-

dot

Caption: Workflow for HPTLC Quantification.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

This spectrophotometric assay measures the activity of PAL, a key enzyme in the phenylpropanoid pathway.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in a cold extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing β-mercaptoethanol and PVPP).

-

Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the enzyme extract and L-phenylalanine as the substrate in a suitable buffer.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.[14]

-

dot```dot digraph "PAL_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; homogenization [label="Homogenization in Extraction Buffer"]; centrifugation [label="Centrifugation"]; supernatant [label="Collect Supernatant (Enzyme Extract)"]; reaction_setup [label="Set up Reaction Mixture\n(Extract + L-Phenylalanine)"]; incubation [label="Incubation"]; measurement [label="Spectrophotometric Measurement (290 nm)"]; calculation [label="Calculate Enzyme Activity"]; end [label="End: PAL Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> homogenization; homogenization -> centrifugation; centrifugation -> supernatant; supernatant -> reaction_setup; reaction_setup -> incubation; incubation -> measurement; measurement -> calculation; calculation -> end; }

Caption: Workflow for qRT-PCR Analysis.

Conclusion

The biosynthesis of this compound in Picrorhiza kurroa is a testament to the intricate metabolic networks present in medicinal plants. A thorough understanding of this pathway, from the precursor-supplying routes to the final enzymatic modifications, is crucial for the sustainable production of this valuable therapeutic compound. The methodologies outlined in this guide provide a framework for further research aimed at elucidating the remaining unknown steps in the pathway, identifying rate-limiting enzymes, and developing metabolic engineering strategies to enhance this compound yields in P. kurroa or heterologous systems. Such advancements will not only contribute to the conservation of this endangered species but also ensure a stable supply of this important natural medicine for future generations.

References

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. sunlongbiotech.com [sunlongbiotech.com]

- 4. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth | PLOS One [journals.plos.org]

- 5. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, <i>Picrorhiza kurroa</i> - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Comprehensive Chemical Profiling of Picrorhiza kurroa Royle ex Benth Using NMR, HPTLC and LC-MS/MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct shoot regeneration and gene expression profiling for optimized picroside-I biosynthesis in Picrorhiza Kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Kutkoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kutkoside, an iridoid glycoside, is a prominent bioactive constituent of Picrorhiza kurroa, a perennial herb with a long history of use in traditional medicine. It is often found in conjunction with its structural analog, Picroside I, and together they form a mixture known as "kutkin." this compound has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

It is important to note that much of the existing pharmacokinetic research has been conducted on "kutkin" or iridoid-enriched fractions of Picrorhiza kurroa, rather than on isolated this compound. Therefore, the data presented herein often reflects the compound's behavior in the presence of other related molecules.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound, like many iridoid glycosides, is generally considered to be low. This is attributed to factors such as its hydrophilic nature and potential metabolism by gut microbiota. An in situ intestinal absorption study indicated that both Picroside I and this compound are absorbed slowly through the intestine.[1] A computational analysis further predicted that "kutkin" has poor drug-likeness and low oral absorption.[2]

| Parameter | Picroside I | Picroside II | Apocynin |

| Cmax (ng/mL) | 244.9 | 104.6 | 504.2 |

| tmax (h) | Not Reported | Not Reported | Not Reported |

| AUC (ng·h/mL) | Not Reported | Not Reported | Not Reported |

| t1/2 (h) | 14 | 8 | 6 |

| Data from a study on the oral administration of an iridoid-enriched fraction of Picrorhiza kurroa in rats.[3] |

A separate comparative pharmacokinetic study in rats evaluated "kutkin," a mixture of Picroside I and Picroside II. The results indicated that the bioavailability of these compounds was higher when administered as part of a whole plant extract compared to the isolated mixture.[4][5][6]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound (as part of an iridoid-enriched fraction) in a rat model.

a. Animal Model:

-

Species: Sprague-Dawley or Wistar rats.

-

Gender: Male or female, as specified by the study design.

-

Weight: 200-250 g.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

b. Drug Administration:

-

Formulation: The iridoid-enriched fraction containing a known concentration of this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Route of Administration: Oral gavage.

-

Dosing: A single dose is administered based on the body weight of the animal.

c. Sample Collection:

-

Blood samples (approximately 0.25 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

d. Sample Analysis:

-

A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and other relevant compounds in plasma samples.[1]

-

The method should be validated for linearity, precision, accuracy, recovery, and stability.

e. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

In Situ Intestinal Absorption Study

This method is used to assess the intestinal absorbability of this compound.

a. Animal Preparation:

-

Rats are fasted overnight with free access to water.

-

The animal is anesthetized, and the abdomen is opened with a midline incision.

-

An intestinal segment of a specific region (e.g., jejunum or ileum) is isolated and cannulated at both ends.

b. Perfusion:

-

The isolated segment is perfused with a solution containing a known concentration of this compound in a suitable buffer (e.g., Krebs-Ringer buffer).

-

The perfusion is carried out at a constant flow rate.

c. Sample Collection and Analysis:

-

The outlet perfusate is collected at different time intervals.

-

The concentrations of this compound in the initial perfusion solution and the collected perfusate are determined by a validated analytical method like LC-MS/MS.

d. Data Analysis:

-

The disappearance of this compound from the perfusate is used to calculate the absorption rate constant and permeability.

Western Blot Analysis for PI3K/AKT Signaling Pathway

This protocol describes the investigation of this compound's effect on the PI3K/AKT signaling pathway in cancer cells.

a. Cell Culture and Treatment:

-

A suitable cancer cell line (e.g., human oral carcinoma cells) is cultured in appropriate media.

-

Cells are treated with varying concentrations of this compound for a specified duration.

b. Protein Extraction:

-

After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

c. SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

d. Antibody Incubation:

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total PI3K, phosphorylated PI3K (p-PI3K), total AKT, phosphorylated AKT (p-AKT), and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

e. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway Inhibition by this compound

This compound has been shown to exert anti-cancer effects by modulating the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. In several cancer cell lines, this compound has been observed to decrease the phosphorylation of PI3K and AKT, thereby inhibiting the downstream signaling cascade that promotes cancer progression.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates the logical flow of an in vivo pharmacokinetic study of this compound.

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Conclusion

The study of the pharmacokinetics and bioavailability of this compound is an evolving area of research. While current data suggests low oral bioavailability, likely due to its physicochemical properties and metabolic transformation, its significant pharmacological effects warrant further investigation. The development of novel formulation strategies to enhance its absorption and systemic availability could unlock the full therapeutic potential of this promising natural compound. The detailed experimental protocols and an understanding of its impact on key signaling pathways, such as PI3K/AKT, are crucial for guiding future preclinical and clinical development. Further studies focusing on the pharmacokinetics of isolated this compound are needed to provide a more precise understanding of its disposition in the body.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbcp.com [ijbcp.com]

- 3. Pharmacokinetics and comparative metabolic profiling of iridoid enriched fraction of Picrorhiza kurroa - An Ayurvedic Herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetic profiles of picrosides I and II from kutkin, Picrorhiza kurroa extract and its formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Kutkoside: Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kutkoside, an iridoid glycoside primarily sourced from the Himalayan herb Picrorhiza kurroa, has garnered significant scientific interest due to its diverse pharmacological activities, most notably its hepatoprotective effects. This technical guide provides a comprehensive overview of the discovery, historical research, and key experimental findings related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document delves into the initial isolation and structural elucidation of this compound, summarizes quantitative data from numerous preclinical studies in structured tables, provides detailed experimental methodologies for key assays, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Discovery and Historical Context

The journey of this compound is deeply rooted in the traditional Ayurvedic system of medicine, where Picrorhiza kurroa (commonly known as 'Kutki') has been utilized for centuries to treat liver ailments and other inflammatory conditions.[1][2] The bitter principles of the plant were the initial focus of scientific investigation.

In the mid-20th century, researchers began to isolate and characterize the active constituents of P. kurroa. Early work by Rastogi et al. in the 1940s and 1950s led to the isolation of a bitter glycosidal mixture named "kutkin".[3][4] It was later, in 1970, that B. Singh and his colleagues successfully separated and identified the two major components of kutkin: Picroside I and a novel glycoside they named This compound .[3][4] this compound was characterized as 10-O-vanilloyl catalpol.[3][4] This foundational work paved the way for subsequent pharmacological investigations into the specific activities of these purified compounds.

The standardized mixture of Picroside I and this compound, often in a 1:1.5 ratio, is commercially and clinically known as "Picroliv".[5] This mixture has been the subject of numerous studies, often demonstrating synergistic or enhanced therapeutic effects compared to the individual glycosides.[3][4]

Physicochemical Properties and Structural Elucidation

This compound is an iridoid glycoside with the molecular formula C₂₃H₂₈O₁₃. Its structure was elucidated using chemical degradation and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₈O₁₃ |

| Molecular Weight | 512.47 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, ethanol |

| Core Structure | Catalpol |

| Key Functional Groups | β-D-glucopyranoside, Oxirane (epoxide) ring, Vanilloyl group |

Quantitative Data from Preclinical Research

The following tables summarize key quantitative data from in-vitro and in-vivo studies on this compound and related preparations.

Table 2: In-Vitro Cytotoxicity of this compound and P. kurroa Extract

| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |

| P. kurroa methanolic extract (PE) | MCF-7 | MTT | 61.86 µg/mL | [6] |

| Picroside I | MDA-MB-231 | MTT | 95.3 µM | [6] |

| Picroside II | MDA-MB-231 | MTT | 130.8 µM | [6] |

Table 3: In-Vitro Antioxidant Activity of P. kurroa Extracts

| Extract/Fraction | Assay | IC₅₀ Value (µg/mL) | Reference |

| Ethanol Extract (leaves) | DPPH | 67.48 | [4] |

| Ethyl Acetate Fraction (leaves) | DPPH | 39.58 | [4] |

| Butanol Fraction (leaves) | DPPH | 37.12 | [4] |

| Ethanol Extract (leaves) | ABTS | 48.36 | [4] |

| Ethyl Acetate Fraction (leaves) | ABTS | 33.24 | [4] |

| Butanol Fraction (leaves) | ABTS | 29.48 | [4] |

Table 4: In-Vivo Hepatoprotective Effects of P. kurroa Preparations

| Preparation & Dose | Animal Model | Toxin | Key Findings | Reference |

| Picroliv (12.5 mg/kg, p.o.) | Rats | CCl₄ | Significant reduction in serum ALT, AST, and bilirubin levels. | [7] |

| P. kurroa extract (200 mg/kg, p.o.) | Rats | Paracetamol | Significant protection against paracetamol-induced rise in ALT, AST, and ALP. | [8] |

| Picroliv (25 mg/kg, p.o.) | Mice | Thioacetamide | Markedly reduced liver necrosis and serum transaminase levels. |

Table 5: In-Vivo Anti-inflammatory Effects of Kutkin

| Preparation & Dose | Animal Model | Assay | Key Findings | Reference |

| Kutkin (25-200 mg/kg, i.p.) | Rats | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema. | [9] |

| Kutkin (100 mg/kg, i.p.) | Rats | Dextran-induced edema | Significant inhibition of edema formation. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Isolation and Purification of this compound from Picrorhiza kurroa

This protocol is a synthesized example based on common practices in the field.

Objective: To isolate and purify this compound from the rhizomes of P. kurroa.

Materials:

-

Dried and powdered rhizomes of P. kurroa

-

Methanol (ACS grade)

-

Chloroform (ACS grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glass column for chromatography

Protocol:

-

Extraction:

-

Macerate 500 g of dried, powdered P. kurroa rhizomes in 2.5 L of methanol for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.

-

-

Column Chromatography:

-

Prepare a slurry of silica gel in chloroform and pack it into a glass column (e.g., 5 cm diameter, 100 cm length).

-

Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

-

Collect fractions of 50-100 mL and monitor them by TLC.

-

-

TLC Monitoring:

-

Develop the TLC plates using a mobile phase of ethyl acetate:methanol:water (e.g., 8:1:1 v/v/v).

-

Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.

-

-

Purification and Characterization:

-

Combine the this compound-rich fractions and evaporate the solvent.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol-water) to obtain purified this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

In-Vitro Hepatoprotective Assay (against CCl₄-induced toxicity in HepG2 cells)

Objective: To evaluate the protective effect of this compound against carbon tetrachloride (CCl₄)-induced damage in human liver cells.

Materials:

-

HepG2 human hepatoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO, then diluted in media)

-

Carbon tetrachloride (CCl₄)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

Protocol:

-

Cell Culture:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

-

Induce hepatotoxicity by exposing the cells to a final concentration of 10 mM CCl₄ for 1-2 hours. Include a vehicle control group (no this compound, no CCl₄) and a toxin control group (no this compound, with CCl₄).

-

-

Assessment of Cell Viability (MTT Assay):

-

After the CCl₄ incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

-

-

Measurement of Liver Enzymes:

-

Collect the cell culture supernatant before the MTT assay.

-

Measure the activity of ALT and AST in the supernatant using commercially available assay kits according to the manufacturer's instructions.

-

In-Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

Objective: To assess the anti-inflammatory activity of this compound in a rat model of acute inflammation.

Materials:

-

Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Plethysmometer

Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats for at least one week under standard laboratory conditions.

-

Divide the animals into groups (n=6): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Positive control (Indomethacin, 10 mg/kg, p.o.).

-

-

Drug Administration:

-

Administer the respective treatments orally to the animals.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume immediately after the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

-

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways, primarily related to inflammation and cellular protection.

Anti-inflammatory and Immunomodulatory Effects

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition is thought to occur through the suppression of IκB kinase (IKK) phosphorylation, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Pathway and Downregulation of MMPs

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. This compound has been observed to modulate the phosphorylation of these MAPK proteins. This modulation, in turn, can influence the expression of various downstream targets, including Matrix Metalloproteinases (MMPs). Specifically, this compound has been shown to downregulate the expression and activity of MMP-2 and MMP-9, enzymes that are critically involved in the degradation of the extracellular matrix, a process implicated in cancer cell invasion and metastasis.

Figure 2. Regulation of the MAPK pathway and MMP expression by this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the discovery and initial evaluation of bioactive compounds like this compound from a natural source.

Figure 3. A generalized experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a key bioactive constituent of Picrorhiza kurroa, has a rich history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its well-established hepatoprotective and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a compelling candidate for further drug development.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed, randomized controlled clinical trials are necessary to validate the efficacy and safety of purified this compound or standardized Picroliv in human populations for liver diseases and inflammatory conditions.

-

Pharmacokinetics and Bioavailability: More detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery systems.

-

Mechanism of Action: Further elucidation of the precise molecular targets of this compound will provide a deeper understanding of its therapeutic effects and may reveal new therapeutic applications.

-

Sustainable Sourcing: Given that Picrorhiza kurroa is an endangered species, the development of sustainable cultivation practices and biotechnological production methods for this compound is of critical importance.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Pharmacokinetics and comparative metabolic profiling of iridoid enriched fraction of Picrorhiza kurroa - An Ayurvedic Herb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Antioxidant and in vivo Hepatoprotective Activities of Root Bark Extract and Solvent Fractions of Croton macrostachyus Hochst. Ex Del. (Euphorbiaceae) on Paracetamol-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Kutkoside: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kutkoside, a prominent iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the existing literature on the therapeutic potential of this compound. It consolidates findings on its hepatoprotective, anti-inflammatory, anticancer, immunomodulatory, and antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a structured overview of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in this compound's mechanisms of action.

Introduction

Picrorhiza kurroa Royle ex Benth, a perennial herb found in the alpine Himalayas, has a long history of use in traditional Ayurvedic medicine for treating a wide range of ailments, including liver disorders, fever, and asthma.[1][2][3][4] Modern phytochemical investigations have identified a group of active compounds known as "kutkin," which is a mixture of the iridoid glycosides this compound and Picroside I.[1][4] this compound, in particular, has been the subject of numerous preclinical studies to elucidate its therapeutic potential and mechanisms of action. This review synthesizes the current scientific knowledge on this compound, with a focus on providing actionable data and insights for the scientific community.

Chemical Structure

This compound is an iridoid glycoside, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. The precise chemical structure of this compound is crucial for its biological activity.

Awaiting further data for a detailed structural representation.

Therapeutic Potential of this compound

Hepatoprotective Activity

The most well-documented therapeutic effect of this compound is its potent hepatoprotective activity.[1][4][5] It has demonstrated significant efficacy in protecting the liver from damage induced by a variety of toxins in preclinical models.

Quantitative Data on Hepatoprotective Effects:

| Model System | Toxin | This compound/Picroliv Dose | Key Findings | Reference |

| Rodent models | Galactosamine, Paracetamol, Thioacetamide, Carbon Tetrachloride (CCl4) | Not specified | Efficacy comparable to silymarin in reducing hepatic damage. | [6][7] |

| Rats | Oxytetracycline | Not specified | Protective effect against induced hepatic damage. | [8] |

| Rats | High-fat diet | Not specified | Reduced levels of oxidative stress markers (e.g., lipid peroxidation) and inflammatory cytokines (e.g., TNF-α). | [9] |

| Rats | Acetaminophen | Not specified | Reduced levels of liver enzymes and improved liver histology. | [9] |

| Rats | Carbon Tetrachloride (CCl4) | Not specified | Reduced levels of liver enzymes (ALT and AST). | [9] |

Experimental Protocols:

-

Induction of Hepatotoxicity: Animal models, typically rats or mice, are treated with a hepatotoxic agent such as carbon tetrachloride (CCl4), acetaminophen, or a high-fat diet to induce liver injury.

-

Treatment: The animals are concurrently or post-toxin administered with this compound or an extract standardized for its content at various doses.

-

Assessment of Liver Function: Blood samples are collected to measure the levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST).

-

Histopathological Analysis: Liver tissues are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular damage, inflammation, and necrosis.

-

Oxidative Stress Markers: Liver homogenates are analyzed for markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways.[1][10]

Signaling Pathway: NF-κB Modulation

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It suppresses the production of macrophage-derived cytokines and other inflammatory mediators.[1]

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity

Emerging evidence suggests that this compound possesses anticancer properties, demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][11][12][13]

Quantitative Data on Anticancer Effects:

| Cell Line | Cancer Type | This compound Concentration | Key Findings | Reference |

| HSC-2 | Human Oral Carcinoma | 0, 8, 16, 32 μM | Dose-dependent increase in apoptosis (4.9% to 34.10%). | [11] |

| HSC-2 | Human Oral Carcinoma | 0-160 μM | Significant and dose-dependent inhibition of cell proliferation. | [11] |

| MCF-7 | Breast Cancer | Not specified | Anti-invasive activity through downregulation of MMP-2, MMP-9, MMP-1, and MMP-13. | [12][13] |

Signaling Pathway: PI3K/AKT Inhibition

In drug-resistant human oral carcinoma cells (HSC-2), this compound has been shown to target the PI3K/AKT signaling pathway, leading to the induction of apoptosis and suppression of cell migration and invasion.[11] It upregulates the expression of AKT and PI3K while downregulating their phosphorylated forms (p-AKT and p-PI3K) in a dose-dependent manner.[11]

Caption: this compound's anticancer effect via PI3K/AKT pathway inhibition.

Experimental Protocols:

-

Cell Viability Assay: Cancer cell lines (e.g., HSC-2, MCF-7) are treated with varying concentrations of this compound. Cell viability is assessed using methods like the MTT or XTT assay.

-

Apoptosis Assay: Apoptosis is quantified using techniques such as flow cytometry with Annexin V/Propidium Iodide staining or fluorescence microscopy.

-

Cell Migration and Invasion Assays: The effect on cell migration is evaluated using the in vitro wound healing assay, while cell invasion is assessed using the transwell Matrigel assay.

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., PI3K, AKT, p-PI3K, p-AKT) are determined by Western blotting to elucidate the mechanism of action.

Immunomodulatory Activity

This compound and its parent plant, Picrorhiza kurroa, have demonstrated immunomodulatory effects.[1][14] These effects can be both immunostimulatory and immunosuppressive, depending on the context.

Experimental Protocols:

-

Delayed-Type Hypersensitivity (DTH) Response: Animals are sensitized with an antigen (e.g., sheep red blood cells - SRBCs) and then challenged in the paw. The paw volume is measured to assess the DTH response. The effect of this compound on this response is then evaluated.

-

Humoral Antibody Response: Animals are immunized with an antigen, and their serum is collected to measure antibody titers using techniques like the hemagglutination assay.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[15]

Experimental Findings:

-

Superoxide Anion Scavenging: this compound, along with Picroside-I and Picroliv, suppresses superoxide anions generated in both enzymatic (xanthine-xanthine oxidase) and non-enzymatic (phenazine methosulphate-NADH) systems.[15]

-

Inhibition of Lipid Peroxidation: this compound inhibits malondialdehyde (MDA) generation in rat liver microsomes induced by both ascorbate-Fe2+ and NADPH-ADP-Fe2+ systems.[15]

Experimental Workflow for Antioxidant Activity Assessment:

Caption: Workflow for assessing this compound's antioxidant activity.

Extraction and Isolation

The extraction and isolation of this compound from Picrorhiza kurroa are critical steps for its purification and subsequent use in research and pharmaceutical development.

Extraction and Isolation Protocol:

-

Extraction: The dried and powdered rhizomes of P. kurroa are extracted with a polar solvent, typically methanol.[16][17]

-

Concentration: The methanolic extract is concentrated under reduced pressure to obtain a residue.[16]

-

Column Chromatography: The residue is subjected to column chromatography over silica gel.[16]

-

Elution: The column is eluted with a gradient of solvents with increasing polarity, such as petroleum ether, chloroform, and mixtures of chloroform and methanol.[16]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[16]

-

Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization.[18]

Standardization of Extraction Techniques:

Studies have compared different extraction methods to optimize the yield of active compounds. Ultrasound-assisted sonication has been found to be a more efficient method compared to traditional soxhlet or reflux extraction, yielding a higher percentage of extract and active constituents in a shorter time.[19][20]

Conclusion and Future Directions

This compound has demonstrated a remarkable spectrum of therapeutic activities in preclinical studies, positioning it as a promising candidate for the development of novel therapeutics for a variety of diseases, particularly those related to liver disorders, inflammation, and cancer. Its multifaceted mechanisms of action, including the modulation of key signaling pathways like NF-κB and PI3K/AKT, underscore its potential as a multi-target agent.

However, to translate these promising preclinical findings into clinical applications, further research is imperative. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Clinical Trials: Well-designed, randomized, and controlled clinical trials are essential to establish the safety and efficacy of this compound in human subjects for various indications.

-

Toxicology Studies: Comprehensive long-term toxicology studies are required to determine the safety profile of this compound for chronic use.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other phytochemicals from Picrorhiza kurroa or with existing therapeutic agents could lead to more effective treatment strategies.

References

- 1. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pharmacology and chemistry of a potent hepatoprotective compound Picroliv isolated from the roots and rhizomes of Picrorhiza kurroa royle ex benth. (kutki) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatoprotective activity of Picrorhiza kurroa (Kutki). - VitaminHaat [vitaminhaat.com]

- 10. ijpbs.com [ijpbs.com]

- 11. This compound-an iridoid glycoside, exerts anti-proliferative effects in drug-resistant human oral carcinoma cells by targeting PI3K/AKT signalling pathway, inducing apoptosis and suppressing cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Picrorhiza: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 15. Picroliv, picroside-I and this compound from Picrorhiza kurrooa are scavengers of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP0571668A1 - A process for the preparation and composition of a fraction containing picroside I and this compound - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. globaljournals.org [globaljournals.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Sources and Isolation of Kutkoside

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kutkoside

This compound is an iridoid glycoside that, along with Picroside I, constitutes the primary active components of the medicinal plant Picrorhiza kurroa.[1][2] These compounds are collectively often referred to as "kutkin."[3][4] this compound has demonstrated a range of pharmacological activities, including hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory effects, making it a compound of significant interest for drug development.[2][5] This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is Picrorhiza kurroa Royle ex Benth, a perennial herb belonging to the Scrophulariaceae family.[6][7]

-

Distribution and Habitat: P. kurroa, commonly known as "Kutki," is native to the high-altitude regions of the Himalayas, thriving in moist, sandy soil and rock crevices at altitudes between 3,000 and 4,500 meters.[4][8] It is found in India, Pakistan, Nepal, Bhutan, and China. Due to overharvesting and habitat loss, the plant is now considered an endangered species.[9]

-

Plant Parts: The active constituents, including this compound, are predominantly found in the rhizomes and roots of the plant.[3][4] The harvesting of these underground parts typically occurs from October to December.[4] While present in shoots, the highest concentrations are in the rhizomes.[10]

Isolation and Purification of this compound

The isolation of this compound from P. kurroa is a multi-step process involving pre-extraction preparation, extraction of the crude mixture, and subsequent purification to isolate the target compound.

Pre-extraction Preparation

-

Collection and Authentication: Rhizomes and roots of P. kurroa are collected from their natural habitat. Proper botanical identification is crucial to ensure the correct plant species is used.

-

Cleaning and Drying: The collected plant material is thoroughly washed with water to remove soil and other debris. It is then shade-dried to prevent the degradation of thermolabile compounds.

-

Powdering: The dried rhizomes are ground into a uniform powder (e.g., 40-85 mesh) to increase the surface area for efficient solvent extraction.[11][12]

Extraction Methodologies

Several methods can be employed to extract the crude glycoside mixture from the powdered plant material. The choice of method impacts the yield and purity of the final product.

This method is noted for its efficiency in terms of time and yield.[13][14]

-

Apparatus: Ultrasonic bath, flask, vacuum filter.

-

Solvent: Methanol.

-

Procedure:

-

Place 2g of powdered P. kurroa rhizome into a flask.

-

Add methanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate for approximately 36 minutes at a controlled temperature (e.g., 35°C ± 1°C) and power (e.g., 120 MHz).[13][14]

-

After sonication, separate the liquid extract from the solid plant residue by vacuum filtration.

-

The solvent is then removed from the filtrate under reduced pressure (distillation or rotary evaporation) to yield the crude extract.[13]

-

A conventional and exhaustive extraction method.

-

Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser.

-

Solvent: Methanol or ethanol.

-

Procedure:

-

Place 25g of powdered rhizome into a thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., 150 ml of methanol) is placed in the distillation flask below.[15]

-

The solvent is heated, vaporizes, and travels up a distillation arm, condensing in the condenser.

-

The condensed solvent drips into the thimble containing the plant material.

-

Once the level of the liquid in the thimble chamber rises to the top of the siphon tube, it automatically siphons back down into the distillation flask, carrying the extracted compounds with it.

-

This cycle is repeated for an extended period (e.g., 72 hours) to ensure complete extraction.[15]

-

After extraction, the solvent is evaporated to yield the crude extract.

-

Purification Techniques

Following crude extraction, chromatographic techniques are essential to isolate this compound from other co-extracted compounds, primarily Picroside I.

Column chromatography is a widely used and effective method for the large-scale purification of natural products.[16]

-

Apparatus: Glass column, stationary phase (e.g., Silica Gel 60-120 mesh), mobile phase solvents.

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or petroleum ether) and pack it into the column.

-

Dissolve the crude methanolic extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity. A common gradient starts with chloroform and gradually increases the proportion of methanol (e.g., CHCl₃:MeOH, 96:4 to 90:10).[10]

-

Collect fractions (e.g., 200 ml each) and monitor them using Thin Layer Chromatography (TLC).[10] The solvent system for TLC can be ethyl acetate:methanol:formic acid (6:0.6:0.4 v/v/v).[11]

-

Fractions containing the same compound (identified by having the same Rf value as a this compound standard) are pooled together.

-

The solvent is evaporated from the pooled fractions to yield purified this compound.

-

For achieving high purity, preparative HPLC is the method of choice.[17]

-

Apparatus: Preparative HPLC system with a PDA or ELSD detector, a semi-preparative C18 column (e.g., 20 x 250 mm).[17]

-

Mobile Phase: A binary gradient of water (A) and acetonitrile (B).

-

Procedure:

-

Dissolve the partially purified extract from column chromatography in the initial mobile phase.

-

Filter the sample through a 0.45 µm filter before injection.[17]

-

Inject the sample onto the column.

-

Run a gradient elution program. An example program is: 0-15 min, 15% B; 15-17 min, gradient to 22% B; 17-30 min, hold at 22% B; 30-35 min, gradient back to 15% B; 35-40 min, re-equilibration at 15% B.[17]

-

Monitor the eluent at a suitable wavelength (e.g., 270 nm or 280 nm).[7][17]

-

Collect the fraction corresponding to the this compound peak based on retention time.

-

Lyophilize (freeze-dry) the collected aqueous fractions to obtain the pure, solid compound.[17]

-

Quantitative Data Presentation

The yield of this compound can vary significantly based on the source of the plant material and the extraction and purification methods employed.

| Method/Source | Compound | Yield (% w/w) | Reference |

| HPTLC analysis of P. kurroa rhizome | This compound | 4.44% | [11] |

| TLC analysis of Kutki extract | This compound | 2.18% | [18][19] |

| Sonication (Methanol, 36 min) | Picroside-II (this compound) | 5.291% (in extract) | [13][14] |

| Reflux Extraction (Methanol, 6 hr) | Picroside-II (this compound) | 5.120% (in extract) | [13] |

| Prep-HPLC from crude extract | Picroside-II (this compound) | 4.9 mg from 100 mg extract (4.9%) | [17] |

Note: this compound is also referred to as Picroside-II in some literature.[1]

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: General workflow for the isolation and purification of this compound.

Caption: Workflow for the analytical quantification of this compound via HPLC.

References

- 1. meadbery.com [meadbery.com]

- 2. Picroliv, picroside-I and this compound from Picrorhiza kurrooa are scavengers of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Benchchem [benchchem.com]

- 7. Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbcp.com [ijbcp.com]

- 10. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. globaljournals.org [globaljournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparative Study on the Biochemical Profile and Antioxidant Activity of Picrorhiza kurrooa Rolye ex Benth. Obtained from Uttarakhand - PMC [pmc.ncbi.nlm.nih.gov]

- 16. column-chromatography.com [column-chromatography.com]

- 17. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 18. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phytojournal.com [phytojournal.com]

An In-depth Technical Guide to the Kutkoside and Picroside I Ratio in Kutkin Extract

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kutkin, the bioactive fraction of Picrorhiza kurroa, is a complex mixture of iridoid glycosides, primarily Kutkoside and Picroside I. These compounds are of significant interest to the pharmaceutical industry due to their potent hepatoprotective, antioxidant, and immunomodulatory properties. The therapeutic efficacy of Kutkin extracts is intrinsically linked to the absolute and relative abundance of this compound and Picroside I. This technical guide provides a comprehensive overview of the factors influencing the this compound to Picroside I ratio, detailed experimental protocols for their extraction and quantification, and an exploration of the key signaling pathways modulated by these compounds. All quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams for enhanced clarity and reproducibility.

The Ratio of this compound to Picroside I in Kutkin Extracts